molecular formula C17H14N4O6 B11391407 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide

Cat. No.: B11391407
M. Wt: 370.3 g/mol
InChI Key: PNONYFUWTZJWJU-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,5-oxadiazole ring, a nitrobenzamide group, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Introduction of the Nitrobenzamide Group: The nitrobenzamide moiety can be attached through nucleophilic substitution reactions involving nitrobenzoyl chloride and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as N-(2,4-dimethoxyphenyl)-1,2,5-oxadiazole derivatives and N-(3,4-dimethoxyphenyl)benzamides.

    Uniqueness: The presence of both the oxadiazole ring and the nitrobenzamide group in a single molecule provides unique chemical and biological properties that may not be observed in other similar compounds.

Properties

Molecular Formula

C17H14N4O6

Molecular Weight

370.3 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide

InChI

InChI=1S/C17H14N4O6/c1-25-13-8-5-11(9-14(13)26-2)15-16(20-27-19-15)18-17(22)10-3-6-12(7-4-10)21(23)24/h3-9H,1-2H3,(H,18,20,22)

InChI Key

PNONYFUWTZJWJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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